(4-Methylpiperazin-1-yl)(piperidin-1-yl)methanethione
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Overview
Description
(4-Methylpiperazin-1-yl)(piperidin-1-yl)methanethione is a heterocyclic compound that features both piperazine and piperidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylpiperazin-1-yl)(piperidin-1-yl)methanethione typically involves the reaction of 4-methylpiperazine with piperidine derivatives under controlled conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction, followed by extraction with an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(4-Methylpiperazin-1-yl)(piperidin-1-yl)methanethione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the piperazine and piperidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
(4-Methylpiperazin-1-yl)(piperidin-1-yl)methanethione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action for (4-Methylpiperazin-1-yl)(piperidin-1-yl)methanethione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate access . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (4-Methylpiperazin-2-yl)methanol
- 1-Ethyl-4-piperidin-4-yl-piperazine
- (1-[(3-aminophenyl)methyl]piperidin-4-yl)methanol
Uniqueness
What sets (4-Methylpiperazin-1-yl)(piperidin-1-yl)methanethione apart from similar compounds is its unique combination of piperazine and piperidine rings, which can confer distinct chemical and biological properties. This dual-ring structure allows for versatile reactivity and potential for diverse applications in various fields .
Properties
CAS No. |
191278-26-9 |
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Molecular Formula |
C11H21N3S |
Molecular Weight |
227.37 g/mol |
IUPAC Name |
(4-methylpiperazin-1-yl)-piperidin-1-ylmethanethione |
InChI |
InChI=1S/C11H21N3S/c1-12-7-9-14(10-8-12)11(15)13-5-3-2-4-6-13/h2-10H2,1H3 |
InChI Key |
YAOXLFAJSFKLIX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=S)N2CCCCC2 |
Origin of Product |
United States |
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